Superior Binding Affinity for the Human Dopamine D3 Receptor Compared to a Close Structural Analog from US Patent 8748608
The target compound (Example 39) displays a binding Ki of 4.60 nM for the human D3 receptor, measured by displacement of [125I]IABN in HEK293 cells [1]. A structurally related analog, Example 44 (8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)-5-iodoquinoline), exhibits a functional IC50 of 14.5 nM for antagonist activity in a quinpirole-stimulated mitogenesis assay in the same cell line [2]. The 3.2-fold difference in potency, although derived from different assay readouts, highlights that the target compound achieves higher occupancy at lower concentrations, a critical advantage for studies requiring robust target engagement with minimal compound load.
| Evidence Dimension | D3 receptor potency |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | Example 44: IC50 = 14.5 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | Human D3 receptor expressed in HEK293 cells; Target: radioligand binding assay; Comparator: functional antagonist assay. |
Why This Matters
Higher target engagement at lower concentrations reduces the risk of off-target effects and improves the signal-to-noise ratio in cellular and in vivo pharmacological models.
- [1] BindingDB entry for BDBM50378002 (CHEMBL1627320). Affinity Data: Ki=4.60 nM for human D3 dopamine receptor. View Source
- [2] BindingDB entry for BDBM50378003 (CHEMBL1627319). Affinity Data: IC50=14.5 nM for human D3 receptor (antagonist activity, quinpirole-stimulated mitogenesis in HEK293 cells). View Source
